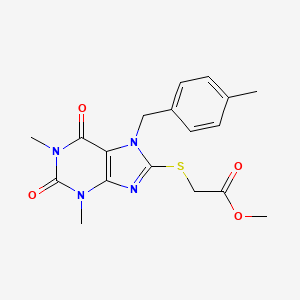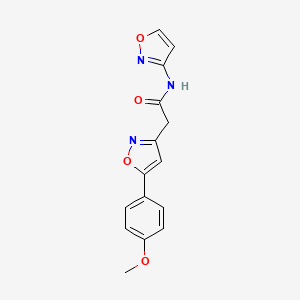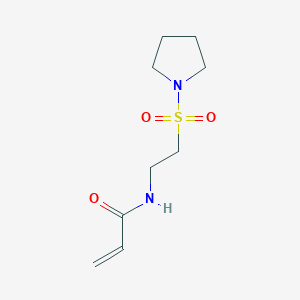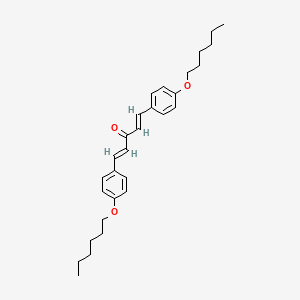![molecular formula C16H13ClF6N2O B2379514 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride CAS No. 546114-56-1](/img/structure/B2379514.png)
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C16H13ClF6N2O and its molecular weight is 398.73. The purity is usually 95%.
BenchChem offers high-quality 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
Research on related trifluoromethyl compounds has shown significant insights into their molecular structure and hydrogen bonding capabilities. For example, Boere et al. (2011) examined five related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, finding strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds in various configurations (Boere et al., 2011).
Synthesis and Reactivity
The synthesis of related trifluoromethyl compounds has been a subject of interest in the scientific community. Zanatta et al. (1998) explored the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines from β-alkoxyvinyl trifluoromethyl ketones, highlighting the reactivity of these compounds under different conditions (Zanatta et al., 1998).
Novel Pyrimidines
Harutyunyan et al. (2020) reported on the reactions of benzamidine and its derivatives with chalcones, leading to the creation of novel pyrimidines with extended π-conjugated chains. This research indicates the potential for creating diverse chemical structures involving trifluoromethyl groups (Harutyunyan et al., 2020).
Crystal Structure Analysis
Li et al. (2005) analyzed the crystal structures of three trifluoromethyl-substituted compounds, observing similarities in dihedral angles and distances between atoms. This research aids in understanding the structural characteristics of trifluoromethyl compounds (Li et al., 2005).
Synthetic Protocol Development
Feng and Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, indicating the potential for facile synthesis of trifluoromethoxylated aromatic compounds with desirable properties (Feng & Ngai, 2016).
Synthesis of Novel Fluorine-containing Compounds
Yu Xin-hai (2010) synthesized novel fluorine-containing compounds, demonstrating their potential in creating materials with unique properties, like high thermal stability and solubility in organic solvents (Yu Xin-hai, 2010).
Characterization of Polyimides
Liu et al. (2002) synthesized and characterized organosoluble polyimides with trifluoromethyl-substituted benzene, contributing to the development of materials with good solubility and thermal stability (Liu et al., 2002).
Inhibition of Gene Expression
Palanki et al. (2000) explored the structure-activity relationship of trifluoromethylpyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression, indicating potential biomedical applications (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVOQXIYBOXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)
![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

